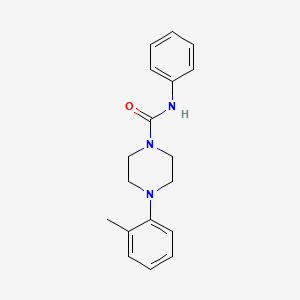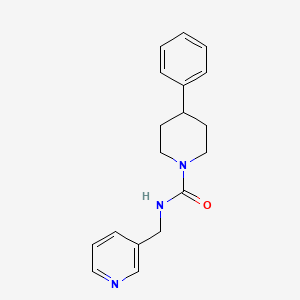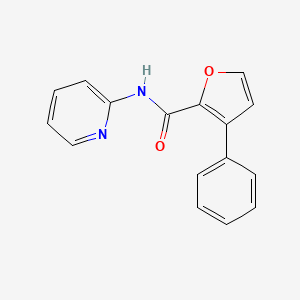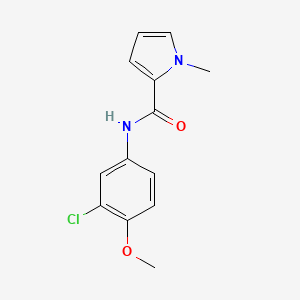![molecular formula C16H18N2OS B7471123 [4-(3-Methylphenyl)piperazin-1-yl]-thiophen-3-ylmethanone](/img/structure/B7471123.png)
[4-(3-Methylphenyl)piperazin-1-yl]-thiophen-3-ylmethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[4-(3-Methylphenyl)piperazin-1-yl]-thiophen-3-ylmethanone, also known as T3, is a compound that has been extensively studied for its potential biomedical applications. T3 belongs to the class of piperazine derivatives and is a potent inhibitor of monoamine transporters.
作用機序
[4-(3-Methylphenyl)piperazin-1-yl]-thiophen-3-ylmethanone acts as a potent inhibitor of monoamine transporters, including the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET). By inhibiting the reuptake of these neurotransmitters, [4-(3-Methylphenyl)piperazin-1-yl]-thiophen-3-ylmethanone increases their availability in the synaptic cleft, leading to increased neurotransmission. [4-(3-Methylphenyl)piperazin-1-yl]-thiophen-3-ylmethanone has also been shown to modulate the activity of GABAergic and glutamatergic neurotransmitter systems.
Biochemical and Physiological Effects
[4-(3-Methylphenyl)piperazin-1-yl]-thiophen-3-ylmethanone has been shown to have a range of biochemical and physiological effects. In animal studies, [4-(3-Methylphenyl)piperazin-1-yl]-thiophen-3-ylmethanone has been shown to increase locomotor activity, enhance cognitive function, and reduce anxiety-like behaviors. [4-(3-Methylphenyl)piperazin-1-yl]-thiophen-3-ylmethanone has also been shown to increase the release of dopamine, serotonin, and norepinephrine in the brain.
実験室実験の利点と制限
One of the main advantages of [4-(3-Methylphenyl)piperazin-1-yl]-thiophen-3-ylmethanone is its high potency and selectivity for monoamine transporters. This makes it a useful tool for studying the role of these neurotransmitters in various physiological and pathological conditions. However, one limitation of [4-(3-Methylphenyl)piperazin-1-yl]-thiophen-3-ylmethanone is its potential toxicity, which requires careful dosing and monitoring in animal studies.
将来の方向性
There are several future directions for research on [4-(3-Methylphenyl)piperazin-1-yl]-thiophen-3-ylmethanone. One area of interest is the development of more selective and potent inhibitors of monoamine transporters. Another area of interest is the investigation of [4-(3-Methylphenyl)piperazin-1-yl]-thiophen-3-ylmethanone's potential therapeutic effects in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Additionally, [4-(3-Methylphenyl)piperazin-1-yl]-thiophen-3-ylmethanone's potential use in the treatment of addiction and other psychiatric disorders warrants further investigation.
合成法
The synthesis of [4-(3-Methylphenyl)piperazin-1-yl]-thiophen-3-ylmethanone involves the reaction of 3-bromo-thiophene with 4-(3-methylphenyl)piperazine in the presence of a palladium catalyst. The reaction results in the formation of [4-(3-Methylphenyl)piperazin-1-yl]-thiophen-3-ylmethanone as a white solid in good yield. The purity of the compound can be confirmed by nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC) analysis.
科学的研究の応用
[4-(3-Methylphenyl)piperazin-1-yl]-thiophen-3-ylmethanone has been studied extensively for its potential biomedical applications. It has been shown to have potential therapeutic effects in the treatment of depression, anxiety, and addiction. [4-(3-Methylphenyl)piperazin-1-yl]-thiophen-3-ylmethanone has also been investigated for its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.
特性
IUPAC Name |
[4-(3-methylphenyl)piperazin-1-yl]-thiophen-3-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2OS/c1-13-3-2-4-15(11-13)17-6-8-18(9-7-17)16(19)14-5-10-20-12-14/h2-5,10-12H,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKEWVTVEICMSDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2CCN(CC2)C(=O)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(3-Methylphenyl)piperazin-1-yl]-thiophen-3-ylmethanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[[(3-Ethyl-4-oxophthalazine-1-carbonyl)amino]methyl]benzoic acid](/img/structure/B7471059.png)



![1-methylspiro[3H-quinazoline-2,4'-thiane]-4-one](/img/structure/B7471072.png)


![1,2-Dihydroimidazo[1,2-a]benzimidazol-3-yl-(3-fluoro-4-methylphenyl)methanone](/img/structure/B7471090.png)
![1-[4-[4-(Cyclopropanecarbonyl)piperazin-1-yl]phenyl]ethanone](/img/structure/B7471093.png)
![4-[(4-Cyanophenyl)sulfamoyl]benzoic acid](/img/structure/B7471102.png)
![4-[(1-cyclopropylimidazol-2-yl)sulfanylmethyl]-3-methyl-6-oxo-7H-thieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B7471110.png)
![2-[[5-(Acetamidomethyl)thiophen-2-yl]sulfonylamino]benzoic acid](/img/structure/B7471119.png)